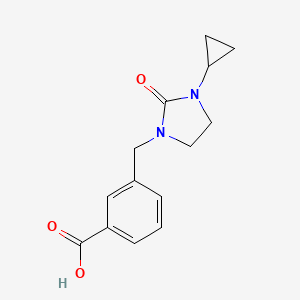

3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid

Description

3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is a benzoic acid derivative featuring a cyclopropyl-substituted 2-oxoimidazolidine moiety linked via a methylene bridge. This compound combines a polar carboxylic acid group with a conformationally constrained imidazolidinone ring, making it structurally distinct from simpler benzoic acid analogs.

Properties

Molecular Formula |

C14H16N2O3 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

3-[(3-cyclopropyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid |

InChI |

InChI=1S/C14H16N2O3/c17-13(18)11-3-1-2-10(8-11)9-15-6-7-16(14(15)19)12-4-5-12/h1-3,8,12H,4-7,9H2,(H,17,18) |

InChI Key |

UYQVGFBFYWXSMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2CCN(C2=O)CC3=CC(=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid typically involves the reaction of cyclopropylamine with 2-oxoimidazolidine-1-carboxylic acid, followed by a coupling reaction with 3-bromomethylbenzoic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Reaction Analysis

The compound undergoes diverse chemical transformations due to its functional groups (benzoic acid, imidazolidinone).

2.1 Oxidation

-

Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

-

Outcome : Oxidation of benzoic acid moiety or imidazolidinone ring.

2.2 Reduction

-

Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Outcome : Reduction of carbonyl groups (e.g., ketones, carboxylic acids).

2.3 Substitution Reactions

-

Nucleophilic Substitution :

-

Target: Benzoic acid moiety.

-

Reagents: NaOH, K₂CO₃.

-

-

Electrophilic Aromatic Substitution :

-

Activated by imidazolidinone ring’s electron-withdrawing effects (e.g., nitration, acylation).

-

2.4 Alkylation

-

Conditions : Bases (e.g., NaH) and alkyl halides/sulfonates.

Reaction Conditions and Optimization

Structural and Functional Insights

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₃ | |

| Molecular Weight | 260.29 g/mol | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |

The cyclopropyl group enhances lipophilicity, while the imidazolidinone ring contributes to hydrogen bonding, making the compound suitable for enzyme inhibition studies .

Scientific Research Applications

3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The compound’s unique features are highlighted through comparisons with structurally related molecules (Table 1):

| Compound | Key Substituents | Functional Implications |

|---|---|---|

| Target Compound | Cyclopropyl-2-oxoimidazolidine + benzoic acid | Enhanced rigidity, moderate lipophilicity (LogP ~1.8*), potential for dual H-bonding sites |

| 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid | Methylimidazole + benzoic acid | Higher polarity (LogP ~0.9*), flexible imidazole ring |

| Chidamide (N-(2-amino-4-fluorophenyl)-benzamide) | Fluorophenyl + pyridyl acrylamide | Larger molecular weight (~389 g/mol), extended π-system for protein interaction |

| 2-Amino-benzoic acid derivatives | Amino group + benzoic acid | Increased solubility, reduced steric bulk |

*Hypothetical LogP values based on substituent contributions.

- 2-Oxoimidazolidine: The oxo group enhances hydrogen-bonding capacity relative to non-oxidized imidazolidines or imidazoles, as seen in 3-(2-methyl-1H-imidazol-1-yl)benzoic acid .

Biological Activity

3-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzoic acid moiety linked to a cyclopropyl-substituted imidazolidinone, which contributes to its unique biological properties.

Research indicates that compounds with imidazolidinone structures often exhibit diverse biological activities, including antibacterial, antifungal, and anticancer effects. The proposed mechanisms include:

- Enzyme Inhibition : The imidazolidinone ring can interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act as a modulator of specific receptors involved in cellular signaling pathways.

Antibacterial Activity

Studies have demonstrated that derivatives of imidazolidinones possess significant antibacterial properties. For instance:

- In vitro Studies : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

| Compound | Activity Against | Reference |

|---|---|---|

| 3-Cyclopropyl derivatives | Staphylococcus aureus | |

| 2-Oxoimidazolidinones | Streptococcus pneumoniae |

Anticancer Activity

The compound's potential in cancer treatment is under investigation:

- Cell Line Studies : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest .

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various imidazolidinone derivatives, revealing that modifications to the cyclopropyl group significantly enhanced antibacterial activity .

- Antitumor Activity Assessment : In a recent trial, researchers tested the compound against several cancer cell lines, reporting promising results in inhibiting tumor growth and promoting apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.